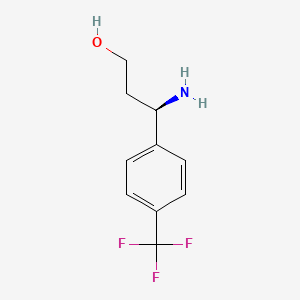

(r)-3-(4-Trifluoromethylphenyl)-beta-alaninol

Description

(R)-3-(4-Trifluoromethylphenyl)-beta-alaninol is a chiral β-amino alcohol derivative characterized by a trifluoromethylphenyl (-CF₃) substituent at the para position of its aromatic ring.

Key properties inferred from the analog include:

- Molecular weight: ~233.19 g/mol (similar to the beta-alanine variant, adjusted for the -OH group).

- Applications: Likely serves as a chiral intermediate in organic synthesis, particularly for pharmaceuticals targeting neurological or metabolic pathways due to the β-amino alcohol scaffold’s prevalence in bioactive molecules .

Properties

Molecular Formula |

C10H12F3NO |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2/t9-/m1/s1 |

InChI Key |

MPKKRINVDNIFBP-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Asymmetric Reduction

A significant preparation route involves the enzymatic reduction of 3-(4-trifluoromethyl)acetophenone to the corresponding (R)-alcohol intermediate, which can be further converted to (R)-3-(4-trifluoromethylphenyl)-beta-alaninol.

- Process Description : The bioreduction is performed using recombinant Escherichia coli whole cells expressing specific reductases, in aqueous buffer systems with surfactants like Tween-20 and natural deep eutectic solvents (NADES) to enhance solubility and enzyme activity.

- Conditions : Typical reaction conditions include 30 °C temperature, 200 rpm agitation, and use of co-substrates for cofactor regeneration.

- Workup : After completion, the reaction mixture is extracted with ethyl acetate, and the organic phase analyzed by gas chromatography to confirm conversion and enantiomeric excess.

- Outcome : This method yields the (R)-alcohol with high enantioselectivity and moderate to high yield, suitable for subsequent conversion to the beta-alaninol derivative.

Chemical Synthesis via Modified Rodionov Reaction

The Rodionov synthesis is a classical method adapted for fluorinated β-amino acids and their derivatives:

- Step 1: Synthesis of racemic β-amino acids

- Aldehydes bearing the 4-trifluoromethylphenyl group are condensed with malonic acid in the presence of ammonium acetate in ethanol under reflux.

- This produces racemic β-amino acids with yields typically ranging from moderate to high (41%-98% depending on substituents).

- Step 2: Esterification

- The β-amino acids are converted to their ethyl ester hydrochloride salts using thionyl chloride (SOCl2) in ethanol.

- Step 3: Enzymatic Resolution

- Enzymatic hydrolysis using lipase PSIM selectively hydrolyzes one enantiomer, allowing isolation of the (R)-enantiomer of the β-amino acid ester.

- Step 4: Reduction to Beta-alaninol

- The (R)-β-amino acid ester can then be reduced chemically to the corresponding β-alaninol.

- Yields and Enantiomeric Purity : The enzymatic step provides high enantiomeric excess, and overall yields are optimized through careful control of reaction conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Enzymes | Conditions | Yield Range (%) | Enantiomeric Excess | Notes |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Recombinant E. coli reductases | 30 °C, aqueous buffer, NADES | Moderate to High | >95% | Mild conditions, environmentally friendly |

| Modified Rodionov Reaction + Enzymatic Resolution | Aldehyde, malonic acid, NH4OAc, lipase PSIM | Reflux in EtOH, enzymatic hydrolysis | 41–98% | High | Classical synthesis, scalable |

| PAM-Catalyzed Isomerization | Phenylalanine amino mutase (PAM) | Mild enzymatic conditions | Variable | High | Emerging method, substrate-dependent |

Research Findings and Considerations

- The biocatalytic reduction method is advantageous due to its stereoselectivity, mild conditions, and potential for green chemistry applications. Optimization of surfactant and co-substrate concentrations significantly affects yield and enantioselectivity.

- The modified Rodionov synthesis combined with enzymatic resolution remains a robust chemical approach, allowing access to racemic mixtures followed by selective enzymatic enrichment of the desired enantiomer.

- The PAM enzyme system offers promising catalytic potential for direct β-amino acid synthesis, especially with electron-withdrawing aromatic substituents like trifluoromethyl groups, though its application to this specific compound requires further exploration.

- Overall, the choice of method depends on the scale, desired enantiomeric purity, and available resources.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Trifluoromethylphenyl)-beta-alaninol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenyl ring or the beta-alaninol moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Trifluoromethylphenyl)-beta-alaninol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for enzyme inhibition studies and the development of new biochemical assays.

Medicine

In medicine, ®-3-(4-Trifluoromethylphenyl)-beta-alaninol is explored for its potential therapeutic applications. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides, insecticides, and other agricultural products .

Mechanism of Action

The mechanism of action of ®-3-(4-Trifluoromethylphenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The beta-alaninol moiety may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoromethylphenyl group and β-amino alcohol backbone. Below is a comparative analysis with analogous compounds:

*Estimated via computational tools (e.g., ChemAxon).

Substituent Effects on Bioactivity

- Trifluoromethyl (-CF₃) vs. Chloro (-Cl) : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism compared to -Cl analogs . This makes the trifluoromethylphenyl variant more suitable for CNS-targeting drugs.

- Carboxylic Acid (-COOH) vs. Alcohol (-OH): The -OH group in beta-alaninol reduces acidity (pKa ~9.5–10.5) compared to the -COOH group (pKa ~3.5), altering solubility and binding interactions. This shift favors applications in non-ionic environments, such as lipid bilayer penetration.

Stereochemical Impact

The (R)-enantiomer of β-amino alcohols is often associated with higher receptor-binding affinity in pharmaceuticals (e.g., β-adrenergic antagonists). For example, (R)-propranolol exhibits 100-fold greater activity than its (S)-counterpart. Similarly, this compound is hypothesized to show enantioselective efficacy in target binding .

Biological Activity

(R)-3-(4-Trifluoromethylphenyl)-beta-alaninol is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological efficacy of various pharmaceutical agents. The following sections will explore its biological activity, including its effects on antimicrobial properties, amyloid fibril inhibition, and other relevant pharmacological activities.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of trifluoromethyl phenyl compounds showed potent growth inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/ml . This suggests that the presence of the trifluoromethyl group is crucial for enhancing the antibacterial efficacy of these compounds.

Amyloid Fibril Formation Inhibition

Another area of interest is the role of this compound in inhibiting amyloid fibril formation. Amyloid fibrils are associated with various neurodegenerative diseases, including Alzheimer's disease. Certain β-amino acid derivatives have been shown to inhibit transthyretin (TTR) amyloidogenesis effectively. For example, related compounds exhibited over 50% inhibition in in vitro assays . While specific data on this compound's efficacy in this context is limited, its structural similarities to known inhibitors suggest potential activity.

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural characteristics. The incorporation of a β-amino acid framework has been shown to modulate peptide conformation and dynamics, enhancing proteolytic stability and biological function . This modification allows for the development of bioactive peptides that can engage in various biological interactions, including antimicrobial activity and modulation of protein-protein interactions.

Case Study: Antimicrobial Efficacy

In a comparative study focusing on various trifluoromethyl-substituted compounds, researchers found that those with hydrophobic substituents exhibited significant antimicrobial activity. The study highlighted that the presence of a trifluoromethyl group was essential for achieving low MIC values against tested bacterial strains . This reinforces the hypothesis that this compound could possess similar properties.

Research Findings on β-Amino Acids

A broader investigation into β-amino acids revealed their potential in constructing bioactive peptides with desirable pharmacological properties. Compounds containing β-amino acids were found to have enhanced stability against enzymatic degradation and improved membrane penetration capabilities . This could imply that this compound may also exhibit favorable characteristics for drug development.

Table 1: Antimicrobial Activity of Trifluoromethyl Phenyl Derivatives

| Compound | MIC (μg/ml) | Activity Description |

|---|---|---|

| Trifluoromethyl Derivative 1 | 0.78 | Potent growth inhibitor |

| Trifluoromethyl Derivative 2 | 1.56 | Moderate growth inhibition |

| Trifluoromethyl Derivative 3 | 3.125 | Weak growth inhibition |

Table 2: Inhibition of TTR Amyloid Fibril Formation

| Compound | % Inhibition at 3.6 µM |

|---|---|

| Diflunisal | 63 ± 5 |

| Compound A | 65 ± 2 |

| Compound B | 56 ± 1.2 |

Q & A

Q. What are the key considerations for synthesizing (R)-3-(4-Trifluoromethylphenyl)-beta-alaninol with high enantiomeric purity?

Enantiomeric purity is critical for applications in chiral environments (e.g., drug discovery or catalysis). To achieve this:

- Use chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to favor the (R)-enantiomer.

- Monitor reaction conditions (temperature, solvent polarity) to minimize racemization.

- Validate purity via chiral HPLC or NMR with chiral shift reagents .

- Reference structurally similar compounds like (S)-3-(2-Chlorophenyl)-beta-alaninol, where enantioselective synthesis protocols are well-documented .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : Use , , and -NMR to confirm the trifluoromethyl group and stereochemistry.

- HPLC : Chiral stationary phases (e.g., amylose or cellulose derivatives) to verify enantiomeric excess (>98% as reported in some batches) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (233.19 g/mol) and fragmentation patterns.

- UV-Vis Spectroscopy : For studying electronic transitions in solutions or thin films (e.g., in DMSO) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF group is strongly electron-withdrawing, which:

- Enhances metabolic stability and lipophilicity, making the compound suitable for probing membrane-bound targets.

- Modulates electronic properties (e.g., absorption maxima in UV-Vis spectra) due to conjugation with the aromatic ring .

- Affects solubility; polar aprotic solvents (DMSO, DMF) are typically required for dissolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Perform molecular docking using software like AutoDock or Schrödinger to assess binding affinity to targets (e.g., amino acid transporters).

- Conduct molecular dynamics simulations to evaluate stability of ligand-receptor complexes in solvated environments.

- Compare with structurally related analogs (e.g., 3-(4-chlorophenyl) derivatives) to establish structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in reported optical properties (e.g., absorption band edge variability)?

- Thickness Optimization : Thin-film studies show optical parameters (e.g., bandgap, refractive index) vary with film thickness. Use ellipsometry to correlate thickness (50–200 nm) with absorption edge shifts .

- Solvent Effects : UV-Vis spectra in different solvents (polar vs. nonpolar) can explain discrepancies in values.

- Crystallinity Analysis : X-ray diffraction (XRD) to assess whether amorphous vs. crystalline phases alter optical behavior .

Q. What role does the compound play in designing chiral catalysts or ligands for asymmetric synthesis?

- The -alaninol backbone provides a flexible scaffold for coordinating metals (e.g., Rh, Pd) in catalytic systems.

- The -CF group enhances electron deficiency, improving catalytic activity in reactions like enantioselective hydrogenation.

- Compare with non-fluorinated analogs (e.g., 3-phenyl derivatives) to quantify electronic effects on reaction yields/selectivity .

Methodological Challenges

Q. How to mitigate hygroscopicity issues during storage and handling?

- Store under inert gas (argon) at low temperatures (-20°C) with desiccants.

- Conduct Karl Fischer titration to monitor moisture content (<0.5% as per specifications) .

Q. What strategies improve yield in large-scale synthesis (kg-scale)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.